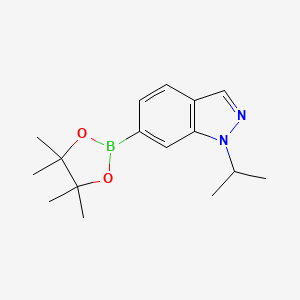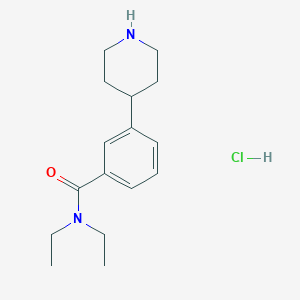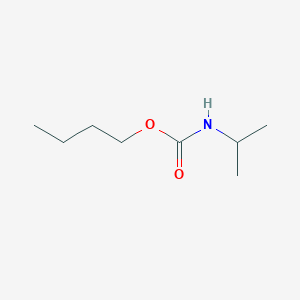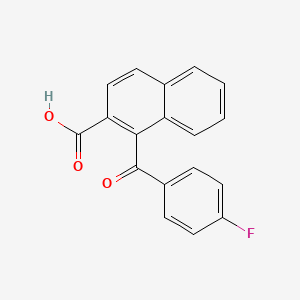
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- is an organic compound with the molecular formula C18H11FO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorobenzoyl group attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a Friedel-Crafts acylation reaction with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-fluorobenzoyl group to the naphthalene ring.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions. This step introduces the carboxylic acid group to the naphthalene ring, yielding the final product.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the product. Key factors include the choice of solvents, reaction temperature, pressure, and the use of efficient catalysts.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted naphthalene derivatives.
科学的研究の応用
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their activity.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylicacid: Lacks the fluorobenzoyl group, resulting in different chemical properties and reactivity.
1-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)-: Similar structure but with the carboxylic acid group in a different position, leading to variations in reactivity and applications.
4-Fluorobenzoyl chloride: Used as a reagent in the synthesis of various fluorinated compounds.
Uniqueness
2-Naphthalenecarboxylicacid, 1-(4-fluorobenzoyl)- is unique due to the presence of both the naphthalene ring and the fluorobenzoyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
3851-52-3 |
|---|---|
分子式 |
C18H11FO3 |
分子量 |
294.3 g/mol |
IUPAC名 |
1-(4-fluorobenzoyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H11FO3/c19-13-8-5-12(6-9-13)17(20)16-14-4-2-1-3-11(14)7-10-15(16)18(21)22/h1-10H,(H,21,22) |
InChIキー |
MTLLLPNFQHVOSU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)C3=CC=C(C=C3)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
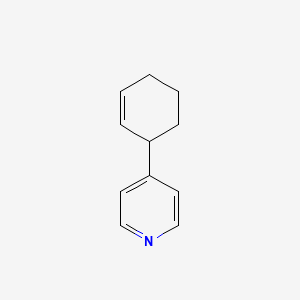
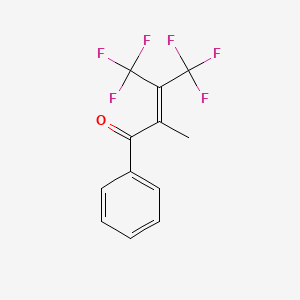
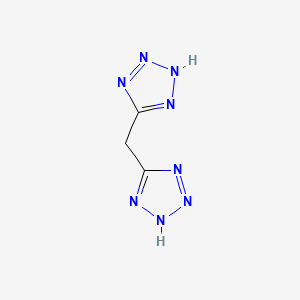
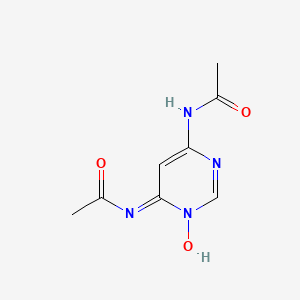
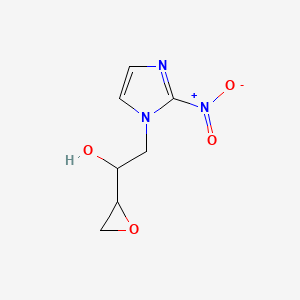
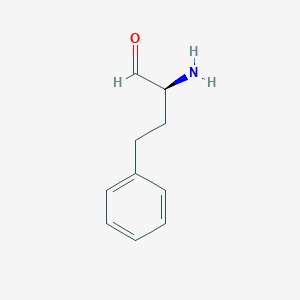
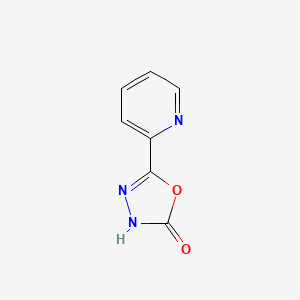
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
